An In-depth Technical Guide to the Chemical Properties of 1-Fluoro-2,2-dimethylpropane
An In-depth Technical Guide to the Chemical Properties of 1-Fluoro-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2,2-dimethylpropane, also known as neopentyl fluoride (B91410), is a halogenated alkane with the chemical formula C5H11F. Its unique structural feature, a neopentyl group ((CH₃)₃CCH₂-), imparts specific chemical and physical properties due to significant steric hindrance around the fluorine-bearing carbon. This technical guide provides a comprehensive overview of the core chemical properties of 1-fluoro-2,2-dimethylpropane, including its physicochemical characteristics, synthesis, reactivity, and spectroscopic data. The information is presented to support research and development activities, particularly in the fields of medicinal chemistry and materials science, where the introduction of a neopentyl fluoride moiety can modulate biological activity and material properties.
Physicochemical Properties
The physicochemical properties of 1-fluoro-2,2-dimethylpropane are summarized in the table below. It is important to note that while some data are from experimental measurements, others are predicted values due to the limited availability of published experimental data for this specific compound.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁F | --INVALID-LINK-- |
| Molecular Weight | 90.14 g/mol | --INVALID-LINK-- |
| CAS Number | 59006-05-2 | --INVALID-LINK-- |
| Boiling Point | Predicted: ~50-60 °C | Based on trends for similar alkyl fluorides. The boiling point of the analogous 1-fluoro-2-methylpropane (B13416057) is 22 °C.[1] |
| Melting Point | Predicted: < -20 °C | Based on the melting point of the analogous neopentyl chloride (-20 °C).[2] |
| Density | Predicted: ~0.8 g/mL | Based on the density of analogous neopentyl chloride (0.866 g/mL at 25 °C).[2] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents. | General solubility trend for alkyl fluorides. |
| Appearance | Colorless liquid (at room temperature) | Predicted |
Synthesis of 1-Fluoro-2,2-dimethylpropane
The synthesis of 1-fluoro-2,2-dimethylpropane can be achieved through nucleophilic substitution reactions, with the Swarts reaction being a prominent method for introducing fluorine into alkyl halides.[3][4][5][6][7][8][9][10] A common precursor for this synthesis is neopentyl alcohol, which can be converted to a suitable alkyl halide (e.g., neopentyl bromide or chloride) before fluorination.
Experimental Protocol: Representative Synthesis via Swarts Reaction
This protocol describes a general two-step procedure for the synthesis of 1-fluoro-2,2-dimethylpropane starting from neopentyl alcohol.
Step 1: Synthesis of Neopentyl Bromide from Neopentyl Alcohol
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place neopentyl alcohol.
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Reagent Addition: Slowly add phosphorus tribromide (PBr₃) to the flask while cooling in an ice bath to control the exothermic reaction.
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Reflux: After the addition is complete, heat the mixture to reflux for several hours to ensure complete conversion.
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Work-up: Cool the reaction mixture and pour it into ice-water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by distillation to obtain neopentyl bromide.
Step 2: Synthesis of 1-Fluoro-2,2-dimethylpropane from Neopentyl Bromide (Swarts Reaction)
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Reaction Setup: In a dry reaction vessel, place a suitable fluorinating agent, such as silver(I) fluoride (AgF) or a mixture of antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).[3][4][5][6][7][8][9][10]
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Reactant Addition: Add neopentyl bromide to the reaction vessel.
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Reaction: Gently heat the mixture to initiate the halogen exchange reaction. The progress of the reaction can be monitored by gas chromatography.
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Product Collection: The volatile 1-fluoro-2,2-dimethylpropane can be collected by distillation from the reaction mixture.
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Purification: The collected product can be further purified by fractional distillation.
Reactivity
The reactivity of 1-fluoro-2,2-dimethylpropane is significantly influenced by the steric hindrance of the neopentyl group. This steric bulk makes the primary carbon atom, to which the fluorine is attached, highly inaccessible to nucleophiles. Consequently, 1-fluoro-2,2-dimethylpropane is expected to be very slow to react via an Sₙ2 mechanism.
While primary alkyl halides typically favor Sₙ2 reactions, the neopentyl system is a classic example where Sₙ1 reactions can occur, albeit often with rearrangement. However, due to the poor leaving group ability of the fluoride ion, Sₙ1 reactions are also disfavored. Under forcing conditions, if a carbocation were to form, a 1,2-methyl shift would be expected, leading to a more stable tertiary carbocation.
Spectroscopic Properties
¹H NMR Spectroscopy (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂F | ~4.3 | Triplet | ²JHF ≈ 47 Hz |
| -(CH₃)₃ | ~1.0 | Singlet | - |
The protons on the methylene (B1212753) group adjacent to the fluorine atom are expected to be significantly deshielded and will appear as a triplet due to coupling with the fluorine atom.[11] The nine protons of the three methyl groups are equivalent and will appear as a sharp singlet.
¹³C NMR Spectroscopy (Predicted)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |
| -CH₂F | ~85-90 | Doublet |
| -C(CH₃)₃ | ~30-35 | Triplet |
| -(CH₃)₃ | ~25-30 | Quartet |
The carbon directly attached to the fluorine will be significantly deshielded and will appear as a doublet due to one-bond coupling with ¹⁹F.[12][13][14] The quaternary carbon and the methyl carbons will also show coupling to the fluorine atom.
¹⁹F NMR Spectroscopy (Predicted)
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂F | ~ -210 to -220 | Triplet |
The ¹⁹F NMR spectrum is expected to show a single resonance, a triplet, due to coupling with the adjacent two protons of the methylene group. The chemical shift is referenced to CFCl₃.[4][15][16][17]
Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C-H (stretch) | 2850-3000 | Strong |
| C-F (stretch) | 1000-1400 | Strong |
The IR spectrum will be dominated by strong C-H stretching vibrations from the alkyl groups. A strong absorption band in the 1000-1400 cm⁻¹ region is characteristic of the C-F stretching vibration.[18][19][20][21]
References
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- 2. 1-Chloro-2,2-dimethylpropane 99 753-89-9 [sigmaaldrich.com]
- 3. 1-Fluoro-2-methylpropane | C4H9F | CID 13665913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1-Fluoro-2,2-dimethylbutane | C6H13F | CID 87057845 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. byjus.com [byjus.com]
- 8. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]
- 9. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 10. scienceinfo.com [scienceinfo.com]
- 11. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 15. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 19Flourine NMR [chem.ch.huji.ac.il]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Infrared Spectrometry [www2.chemistry.msu.edu]
- 20. researchgate.net [researchgate.net]
- 21. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]
